Cas no 1707567-02-9 (Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate)

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate
- Ethyl 5-cyano-2-hydroxynicotinate
- ZB1327
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- Inchi: 1S/C9H8N2O3/c1-2-14-9(13)7-3-6(4-10)5-11-8(7)12/h3,5H,2H2,1H3,(H,11,12)
- InChI Key: SZUBOBBXSJSURY-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(NC=C(C#N)C=1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 384
- Topological Polar Surface Area: 79.2
- XLogP3: 0.1
Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029008697-1g |
Ethyl 5-cyano-2-hydroxynicotinate |
1707567-02-9 | 95% | 1g |
$2,952.90 | 2022-04-02 | |
Alichem | A029008697-250mg |
Ethyl 5-cyano-2-hydroxynicotinate |
1707567-02-9 | 95% | 250mg |
$1,029.00 | 2022-04-02 |
Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate Related Literature
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
Additional information on Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate
Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate: A Comprehensive Overview
Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate, with the CAS number 1707567-02-9, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of dihydropyridines, which are well-known for their versatile applications in drug discovery and materials science. The dihydropyridine core of this molecule provides a platform for various functional groups, making it a valuable substrate for further chemical modifications.
The structure of Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is characterized by a six-membered ring system with two double bonds and several substituents. The cyano group at position 5 and the carboxylate ester at position 3 are key functional groups that contribute to its chemical reactivity and biological activity. Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents, particularly in the areas of cardiovascular diseases and neurodegenerative disorders.
One of the most intriguing aspects of Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is its ability to act as a precursor for more complex molecules. By modifying the cyano group or the ester group, chemists can generate derivatives with enhanced bioavailability or improved pharmacokinetic profiles. For instance, researchers have explored the conversion of the cyano group into an amide or a nitrile oxide, which can significantly alter the compound's solubility and stability.
In terms of synthesis, Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate can be prepared via a variety of methods, including condensation reactions and oxidative coupling. One popular approach involves the reaction of an appropriate aldehyde with a substituted malonic ester in the presence of an acid catalyst. This method not only ensures high yields but also allows for precise control over the substituents on the dihydropyridine ring.
The biological activity of Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate has been extensively studied in recent years. Preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for use in antiaging skincare products. Additionally, its ability to modulate cellular signaling pathways has led to investigations into its potential role in cancer therapy.
From a materials science perspective, Ethyl 5-cyano-2 oxo dihydropiridine carboxylate has shown remarkable potential as a building block for advanced materials such as polymers and coordination compounds. Its ability to form stable metal complexes has opened new avenues for applications in catalysis and sensing technologies.
In conclusion, Ethyl 5-cyanodihydro pyridine carbox ylate is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and versatile functional groups make it an invaluable tool for researchers in both academia and industry. As ongoing studies continue to uncover new properties and uses for this compound, its significance in the scientific community is expected to grow further.
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